molecular formula C10H6F2O3 B13244329 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid CAS No. 1538014-60-6

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid

Cat. No.: B13244329
CAS No.: 1538014-60-6
M. Wt: 212.15 g/mol
InChI Key: HTVJZZLRYRMVFK-UHFFFAOYSA-N
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Description

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is a benzofuran-based carboxylic acid derivative characterized by fluorine substituents at the 4- and 6-positions of the benzofuran core. The compound’s molecular formula is C₁₀H₆F₂O₃, with a molecular weight of 212.15 g/mol and a planar benzofuran moiety that facilitates intermolecular interactions like hydrogen bonding and π-stacking .

Fluorine atoms enhance metabolic stability and binding affinity, making this compound a candidate for drug development .

Properties

CAS No.

1538014-60-6

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14)

InChI Key

HTVJZZLRYRMVFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=C2CC(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid and analogous benzofuran derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Pharmacological Activity References
2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid 4-F, 6-F 212.15* High metabolic stability due to fluorine; planar benzofuran core promotes intermolecular hydrogen bonding. Potential antidiabetic/antimicrobial
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Br, 3-SCH₃ 301.18 Bromine enhances halogen bonding; methylsulfanyl group increases lipophilicity. Crystal structures show centrosymmetric dimers via O–H⋯O hydrogen bonds. Antimicrobial
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Cyclohexyl, 3-SCH₃ 334.43 Bulky cyclohexyl group reduces solubility but improves membrane permeability. Crystal packing involves π–π interactions and C–H⋯O hydrogen bonds. Antitumor (hypothesized)
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid 6-OH 192.17 Hydroxyl group enables strong hydrogen bonding and dimerization. Lower lipophilicity compared to halogenated analogs. Antioxidant potential
(2,3-Dihydro-1-benzofuran-3-yl)acetic acid (TAK-875) Dihydrobenzofuran core 206.19 Reduced lipophilicity via polar functional groups; resistant to β-oxidation. Demonstrated glucose-dependent insulin secretion in diabetic models. Antidiabetic (GPR40/FFA1 agonist)

Notes:

  • *Molecular weight for 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid is estimated based on the 6,7-difluoro analog .
  • Fluorine substituents improve bioavailability and metabolic stability compared to bromine or methylsulfanyl groups .
  • Hydroxy and carboxylic acid groups enhance water solubility but reduce membrane permeability .

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding : The benzofuran core in fluorinated derivatives (e.g., 6,7-difluoro) is nearly planar (mean deviation: 0.005–0.006 Å), facilitating dimerization via O–H⋯O hydrogen bonds . In contrast, cyclohexyl-substituted analogs exhibit chair conformations that disrupt planarity, reducing π–π interactions .
  • Crystal Packing : Halogenated derivatives (e.g., 5-Bromo) form centrosymmetric dimers, while hydroxy-substituted analogs exhibit extended hydrogen-bonded networks .

Pharmacological Comparison

  • Antimicrobial Activity : Methylsulfanyl and bromine substituents enhance antimicrobial potency by promoting membrane penetration and halogen bonding .
  • Metabolic Effects : The dihydrobenzofuran derivative TAK-875 demonstrates high selectivity for GPR40/FFA1 receptors, enabling glucose-dependent insulin secretion without hypoglycemia risk . Fluorinated analogs may exhibit similar target specificity.

Biological Activity

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is a synthetic compound characterized by a unique structural framework that includes a benzofuran moiety with difluorination at the 4 and 6 positions, along with an acetic acid functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The molecular formula for 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid is C11H8F2O2C_{11}H_{8}F_{2}O_{2}, with a molecular weight of approximately 232.18 g/mol. The structural characteristics influence its interaction with biological targets, making it a candidate for further pharmacological studies .

The biological activity of 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid can be attributed to its interaction with various molecular targets. The compound's mechanism of action involves:

  • Target Interaction : It binds to specific receptors or enzymes, modulating their activity.
  • Biochemical Pathways : It influences pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in conditions such as cancer and diabetes .

Anticancer Activity

Research indicates that compounds similar to 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid exhibit significant anticancer properties. For example, benzofuran derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that related compounds had IC50 values below 10 μM against several cancer types .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in preclinical models. Its potential mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Preliminary studies suggest that 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid may possess antimicrobial properties. Similar benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Insulin Secretion : A related benzofuran derivative was evaluated for its ability to enhance insulin secretion in pancreatic β-cells. The study found that it significantly increased insulin levels during glucose tolerance tests in diabetic models .
  • Anticancer Evaluation : A series of benzofuran derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that modifications in the structure significantly influenced cytotoxicity, highlighting the importance of fluorination for enhanced activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acidAnticancer<10
Benzofuran derivative AAnti-inflammatory5
Benzofuran derivative BAntimicrobial12
Benzofuran derivative CInsulin secretionN/A

Q & A

Q. What are the optimal conditions for synthesizing 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid?

The synthesis typically involves hydrolysis of ester precursors under reflux with a strong base (e.g., potassium hydroxide) in a methanol-water solvent system. For example, ethyl ester derivatives of benzofuran acetic acid analogs are hydrolyzed at elevated temperatures (90–100°C) for 5–24 hours, followed by acidification to precipitate the product. Purification via column chromatography (ethyl acetate as eluent) yields high-purity crystals .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Melting point analysis to assess purity (e.g., 436–437 K for structurally similar benzofuran derivatives) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and structural integrity.
  • X-ray crystallography for unambiguous determination of molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric dimers via O—H⋯O interactions) .

Q. How can column chromatography be optimized for purifying this compound?

Use silica gel with ethyl acetate as the eluent to separate polar impurities. Pre-adsorption of the crude product onto silica before loading improves resolution. Monitor fractions via TLC (Rf ~0.65 in ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Employ iterative refinement in SHELXL, constraining thermal parameters for disordered regions. Validate using residual density maps and cross-check with spectroscopic data. The SHELX suite’s robustness in handling high-resolution or twinned data makes it suitable for such cases .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

  • Cross-validation : Compare hydrogen-bonding patterns (from X-ray) with NMR-derived proton exchange rates.
  • Computational modeling : Use DFT calculations to simulate NMR chemical shifts and correlate with experimental data.
  • Multi-technique analysis : Pair crystallography with IR spectroscopy to confirm functional group orientations .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

The carboxyl group forms O—H⋯O hydrogen bonds, creating centrosymmetric dimers that stabilize the crystal lattice. These interactions can be visualized using ORTEP-3, which highlights bond distances (e.g., 2.04–2.89 Å for O—H⋯O) and packing motifs . Refinement in SHELXL allows precise mapping of these interactions, critical for understanding solubility and stability .

Q. What methodologies are recommended for studying reaction mechanisms involving this compound?

  • Isotopic labeling : Track fluorine atoms via ¹⁹F NMR to monitor substitution pathways.
  • Kinetic studies : Use HPLC to quantify intermediates during hydrolysis or derivatization.
  • Crystallographic snapshots : Capture transient states (e.g., co-crystals with enzymes) to infer mechanistic steps .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or SHELXL for refinement, leveraging constraints for H-atoms and anisotropic displacement parameters. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bond networks .
  • Synthesis : Ensure inert atmospheres during sensitive steps (e.g., boronic ester formation) to prevent side reactions .
  • Data Reproducibility : Report refinement residuals (e.g., R1 < 0.05) and include CIF files for peer validation .

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